2-(Pentafluorophenyl)-2-propanol
Overview
Description
2-(Pentafluorophenyl)-2-propanol is an organofluorine compound characterized by the presence of a pentafluorophenyl group attached to a propanol moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms on the phenyl ring. These properties make it a valuable reagent in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to covalently bind to their target proteins, leading to sustained inhibition . This suggests that 2-(Pentafluorophenyl)-2-propanol may interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential to bind to various proteins and enzymes suggests that it could influence multiple biochemical pathways .
Pharmacokinetics
Based on its structural similarity to other compounds, it can be hypothesized that it may exhibit similar pharmacokinetic properties .
Result of Action
Its potential to covalently bind to various proteins and enzymes suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorophenyl)-2-propanol typically involves the reaction of pentafluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with pentafluorobenzene to form the desired product. The reaction is usually carried out in an anhydrous solvent, such as diethyl ether, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorophenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2-(Pentafluorophenyl)-2-propanone.
Reduction: Formation of 2-(Pentafluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentafluorophenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenol: Similar in structure but lacks the propanol moiety.
2-(Trifluoromethyl)phenol: Contains fewer fluorine atoms and exhibits different reactivity.
2-(Pentafluorophenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
Uniqueness
2-(Pentafluorophenyl)-2-propanol is unique due to the combination of the pentafluorophenyl group and the propanol moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and industrial applications.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQNFRUGHFDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294548 | |
Record name | 2-(pentafluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-31-1 | |
Record name | 715-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pentafluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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